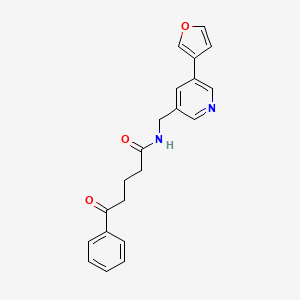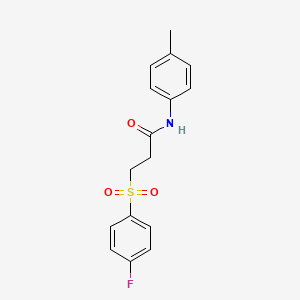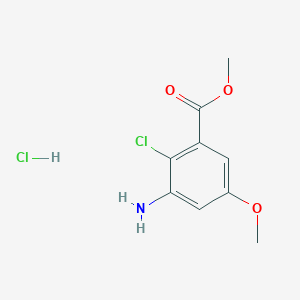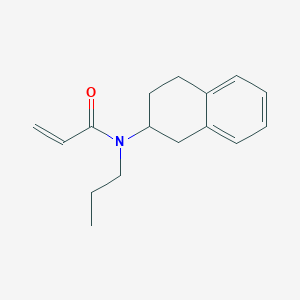
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is a complex organic compound with a unique structure that combines a furan ring, a pyridine ring, and a pentanamide chain. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide typically involves a multi-step process:
-
Formation of the Furan-Pyridine Intermediate: : The initial step involves the synthesis of a furan-pyridine intermediate. This can be achieved through a Suzuki-Miyaura coupling reaction, where a furan boronic acid is coupled with a pyridine halide in the presence of a palladium catalyst and a base .
-
Amidation Reaction: : The intermediate is then subjected to an amidation reaction with 5-oxo-5-phenylpentanoic acid. This step usually requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Des Réactions Chimiques
Types of Reactions
-
Oxidation: : The furan ring in N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide can undergo oxidation reactions, typically using reagents like m-chloroperbenzoic acid (m-CPBA) to form furan epoxides .
-
Reduction: : The compound can be reduced at the amide bond using reducing agents such as lithium aluminum hydride (LiAlH4), leading to the formation of the corresponding amine.
-
Substitution: : The pyridine ring can participate in electrophilic substitution reactions, where electrophiles such as alkyl halides can replace hydrogen atoms on the ring under acidic conditions.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid (m-CPBA), room temperature.
Reduction: Lithium aluminum hydride (LiAlH4), anhydrous ether, reflux.
Substitution: Alkyl halides, Lewis acids (e.g., AlCl3), elevated temperatures.
Major Products
Oxidation: Furan epoxides.
Reduction: Corresponding amines.
Substitution: Alkylated pyridine derivatives.
Applications De Recherche Scientifique
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide has several applications in scientific research:
-
Chemistry: : Used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
-
Biology: : Investigated for its potential as a bioactive molecule with anti-inflammatory and antioxidant properties.
-
Medicine: : Explored for its potential therapeutic applications, including as an anti-cancer agent due to its ability to inhibit certain enzymes involved in cancer cell proliferation.
-
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide exerts its effects involves its interaction with various molecular targets:
-
Enzyme Inhibition: : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity.
-
Signal Transduction Pathways: : It can modulate signal transduction pathways by interacting with receptors or other signaling molecules, leading to altered cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((5-(furan-3-yl)pyridin-3-yl)methyl)isonicotinamide: Shares a similar structure but with an isonicotinamide group instead of a pentanamide chain.
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylhexanamide: Similar structure with an additional carbon in the pentanamide chain.
Uniqueness
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-5-oxo-5-phenylpentanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its furan and pyridine rings provide sites for diverse chemical modifications, while the pentanamide chain offers flexibility in molecular interactions.
Propriétés
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-5-oxo-5-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3/c24-20(17-5-2-1-3-6-17)7-4-8-21(25)23-13-16-11-19(14-22-12-16)18-9-10-26-15-18/h1-3,5-6,9-12,14-15H,4,7-8,13H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTKRYYKPGYEDKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B2602059.png)

![5-Bromo-2-[4-(hydroxymethyl)piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2602062.png)



![1-{Imidazo[1,2-b]pyridazine-6-carbonyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2602068.png)

![1-(7-Ethoxy-2-(4-ethoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2602072.png)
![6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2602073.png)
![ethyl [(4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio]acetate](/img/structure/B2602076.png)
![5-fluoro-2-methoxy-N-({4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}methyl)benzene-1-sulfonamide](/img/structure/B2602077.png)
![2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2602079.png)
![10-chloro-3-(3-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2602081.png)
